molecular formula C8H14O2 B154257 Hex-2-enyl acetate CAS No. 10094-40-3

Hex-2-enyl acetate

Cat. No. B154257
CAS RN: 10094-40-3
M. Wt: 142.2 g/mol
InChI Key: HRHOWZHRCRZVCU-AATRIKPKSA-N
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Description

Hex-2-enyl acetate is a chemical compound that belongs to the ester group . It is also known by other names such as 2-Hexenol acetate, 2-Hexenyl acetate, and hex-2-enyl acetate . It has a molecular formula of C8H14O2 . It is a colorless liquid that is commonly used in the fragrance and flavor industry due to its pleasant fruity aroma, resembling that of bananas .


Molecular Structure Analysis

The molecular structure of Hex-2-enyl acetate can be represented by the InChI string: InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

Hex-2-enyl acetate has a molecular weight of 142.1956 . It has a density of 0.9±0.1 g/cm3 . The boiling point of Hex-2-enyl acetate is 165.5±0.0 °C at 760 mmHg . The flash point is 58.3±0.0 °C .

Scientific Research Applications

1. Protein Folding and Peptide Drug Design

Hex-2-enyl acetate, along with hex-2-enyl propionate, has been identified as an effective cross-linking system for stabilizing the α-helical conformations of short model peptides. The study found that hex-2-enyl propionate, in particular, significantly stabilizes these conformations, comparable to the most potent helix-stabilizing systems. This discovery opens up possibilities for its application in understanding protein folding mechanisms and in the design of conformationally-constrained peptide drugs (Yoo & Kim, 2014).

2. Organic Synthesis and Catalysis

In the field of organic synthesis, hex-2-enyl acetate-related compounds have shown utility. For instance, the cyclization of certain hex-2-enyl derivatives in the presence of a platinum-olefin catalyst system leads to the formation of multisubstituted acetates, demonstrating the compound's versatility and potential application in complex organic synthesis processes (Nakamura et al., 2008).

3. Food Safety and Preservation

Research has indicated the potential use of hex-2-enyl acetate derivatives for improving the hygienic safety and extending the shelf life of minimally processed foods. Compounds such as hexanal, (E)-2-hexenal, and hexyl acetate, which are structurally related to hex-2-enyl acetate, have shown significant inhibitory effects against pathogenic microorganisms, pointing to their application in food preservation (Lanciotti et al., 2003).

4. Chemoselective Synthesis

Hex-2-enyl acetate derivatives have been used in chemoselective synthesis processes. A study demonstrated a simple and easy method for chemoselective synthesis of certain hexopyranosyl acetates from hex-2-enyl derivatives, indicating the compound's utility in selective chemical transformations (Sasaki et al., 2006).

Safety And Hazards

Hex-2-enyl acetate is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

hex-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHOWZHRCRZVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862972
Record name 2-Hexen-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-2-enyl acetate

CAS RN

10094-40-3
Record name 2-Hexen-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexen-1-ol, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexen-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-2-enyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
MR Johnson, B Rickborn - Chemical Communications (London), 1968 - pubs.rsc.org
RECEKTLY Moon and Waxmanl reported that oxyniercuration and subsequent borohydride reduction2 of cyclohex-2-en01 yields exclusively trans-cyclohexane-1, 3-diol. We have re-…
Number of citations: 2 pubs.rsc.org
AR Gilby, DF Waterhouse - Proceedings of the Royal …, 1965 - royalsocietypublishing.org
… The infra-red and ultra-violet absorption spectra were identical with those of a synthetic sample of £rans-hex-2-enyl acetate which also showed the same retention times on 5% and 10% …
Number of citations: 97 royalsocietypublishing.org
J Yoo, YW Kim - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
… In this study we examined two ester-containing cross-links, hex-2-enyl acetate and hex-2-enyl propionate, as new cross-linking systems for helix stabilization of short peptides. We …
Number of citations: 1 koreascience.kr
IJ Everton, DW Knight, BW Staddon - Comparative Biochemistry and …, 1979 - Elsevier
… Other results give support to the hypothesis that the scent aldehydes (hex-2-enal, oct-2-enal) are formed in the median reservoir from esters (hex-2-enyl acetate, oct-2-enyl acetate) …
Number of citations: 28 www.sciencedirect.com
G Pattenden, BW Staddon - Annals of the Entomological Society …, 1970 - academic.oup.com
… of authentic /ro>u-hex-2-enyl acetate. In addition, the infrared … on the spectrum of fra>u-hex-2-enyl acetate. A more detailed … cordofunus is /ran.r-hex-2-enyl acetate and that to this extent …
Number of citations: 25 academic.oup.com
K Sakamaki, S Ishizaki, Y Ohkubo… - Journal of agricultural …, 2011 - ACS Publications
… The apple-odor flavor contained (E)-hex-2-enal, (E)-hex-2-enyl acetate, ethyl butanoate, 3-methylbutyl acetate, hexyl acetate, 2-methylbutanoic acid, and ethanol. The pH was …
Number of citations: 9 pubs.acs.org
TO Olagbemiro, BW Staddon - Journal of chemical ecology, 1983 - Springer
… Peaks 3 and 6 were found to be from hex-2-enal and oct-2-enal, respectively; peaks 5 and 8 from hex-2-enyl acetate and oct-2-enyl acetate; and peaks 7 and 13 from 4-oxohex-2-enal …
Number of citations: 28 link.springer.com
M Suárez, C Duque, C Bicchi, H Wintoch… - Flavour and …, 1993 - Wiley Online Library
… Among them, methyl 3-hydroxyhexanoate, y-hexalactone, benzyl alcohol, hexadecanoic acid, (q-hex-2-enyl acetate, (E)-hex-Zen-l-ol, (Z)-hex-3-en-l-ol, (Z)-isoeugenol, vanillin and 3…
Number of citations: 26 onlinelibrary.wiley.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
… ester; 2-Hexen-1-ol, acetate,(2E)-; 2-Hexen-1-ol, acetate,(E)-;(2E)-Hexenyl acetate;(E)-1-Acetoxy-2-hexene;(E)-2-Hexen-1-yl acetate;(E)-2-Hexenyl acetate; trans-hex-2-enyl acetate;(E)-…
Number of citations: 2 link.springer.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
… ester; 2-Hexen-1-ol, acetate,(2E)-; 2-Hexen-1-ol, acetate,(E)-;(2E)-Hexenyl acetate;(E)-1-Acetoxy-2-hexene;(E)-2-Hexen-1-yl acetate;(E)-2-Hexenyl acetate; trans-hex-2-enyl acetate;(E)-…
Number of citations: 2 link.springer.com

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